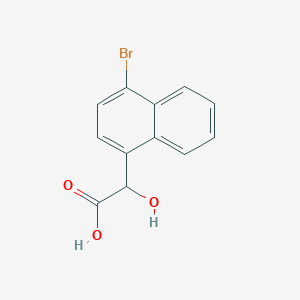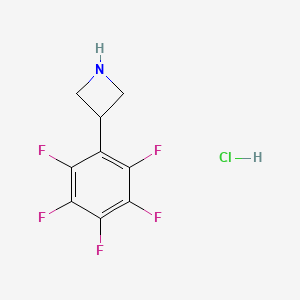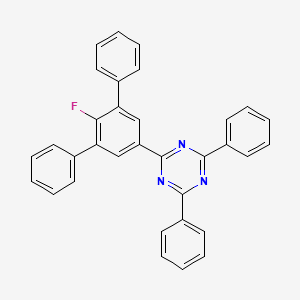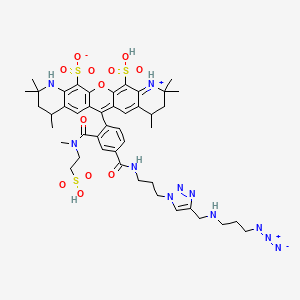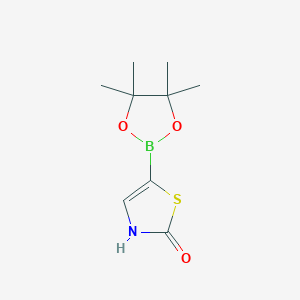![molecular formula C13H16F3NO3Si B13708336 [[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane is an organosilicon compound with the molecular formula C13H16F3NO3Si and a molecular weight of 319.35 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties due to the presence of both nitro and trifluoromethyl groups.
Méthodes De Préparation
The synthesis of [[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane involves several steps. One common method includes the reaction of 6-nitro-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group
Analyse Des Réactions Chimiques
[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying the effects of trifluoromethyl and nitro groups on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved properties.
Mécanisme D'action
The mechanism of action of [[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane is not fully understood. its effects are likely due to the presence of the trifluoromethyl and nitro groups, which can interact with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, while the nitro group can participate in redox reactions .
Comparaison Avec Des Composés Similaires
[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane can be compared to other organosilicon compounds such as trimethyl(trifluoromethyl)silane and trimethylsilyl chloride. These compounds share similar properties due to the presence of the trimethylsilyl group but differ in their reactivity and applications. The unique combination of trifluoromethyl and nitro groups in this compound sets it apart from other organosilicon compounds .
Propriétés
Formule moléculaire |
C13H16F3NO3Si |
|---|---|
Poids moléculaire |
319.35 g/mol |
Nom IUPAC |
trimethyl-[[6-nitro-1-(trifluoromethyl)-2,3-dihydroinden-1-yl]oxy]silane |
InChI |
InChI=1S/C13H16F3NO3Si/c1-21(2,3)20-12(13(14,15)16)7-6-9-4-5-10(17(18)19)8-11(9)12/h4-5,8H,6-7H2,1-3H3 |
Clé InChI |
XHAVOTFBUGEXIY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1(CCC2=C1C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)

